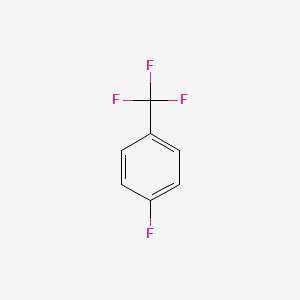

4-Fluorobenzotrifluoride

Descripción general

Descripción

It is characterized by its fluorine functional groups and is commonly used as a solvent, refrigerant, and intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds . This compound exhibits low toxicity and high stability, making it suitable for a wide range of applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Fluorobenzotrifluoride can be synthesized through the thermal reaction of a 4-halogenobenzotrifluoride with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) and/or dimethylsulfone solvent . The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The final product is then purified and tested to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluorobenzotrifluoride undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.

Oxidation and Reduction: While specific details on oxidation and reduction reactions are less common, the compound’s fluorine groups can influence its reactivity in such processes.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as 2,2′-biphenol and potassium carbonate are used under controlled temperature and solvent conditions.

Oxidation and Reduction: Specific reagents and conditions would depend on the desired transformation and the presence of other functional groups.

Major Products Formed:

2,2′-bis(trifluoromethylphenoxy)biphenyl: Formed via nucleophilic aromatic substitution.

(S)-fluoxetine: A potent inhibitor of neuronal serotonin-uptake, synthesized using this compound as an intermediate.

Aplicaciones Científicas De Investigación

Scientific Research Applications

4-Fluorobenzotrifluoride serves as a versatile reagent in various scientific research areas.

Organic Synthesis: It is employed as a building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. For example, it can be used in synthesizing 2,2'-bis(trifluoromethylphenoxy)biphenyl via nucleophilic aromatic substitution .

Medicinal Chemistry: Researchers explore its potential in drug discovery and development, particularly in designing novel therapeutic agents. It is a useful intermediate for producing 3-chloro-4-fluorobenzotrifluoride, which is valuable in manufacturing medicines and agricultural chemicals .

Material Science: Due to its unique electronic properties, this compound is used in developing advanced materials like liquid crystals and polymers.

Use as a Precursor

This compound is a precursor in synthesizing various compounds .

3-Chloro-4-fluorobenzotrifluoride: this compound can be chlorinated to produce 3-chloro-4-fluorobenzotrifluoride, an intermediate used in synthesizing medicines and agricultural chemicals . The process involves reacting hydrogen fluoride with 4-fluorobenzotrichloride to obtain this compound, followed by chlorination of the resulting compound .

2,2'-Bis(trifluoromethylphenoxy)biphenyl: this compound undergoes nucleophilic aromatic substitution with 2,2'-biphenol to produce 2,2'-bis(trifluoromethylphenoxy)biphenyl, a compound with applications in optoelectronic devices .

Reactions

This compound is involved in nucleophilic aromatic substitution reactions .

Mecanismo De Acción

The mechanism of action of 4-Fluorobenzotrifluoride primarily involves its role as an intermediate in various chemical reactions. Its fluorine groups enhance the compound’s reactivity and stability, allowing it to participate in nucleophilic aromatic substitution and other reactions. In pharmaceuticals, it contributes to the synthesis of active compounds that target specific molecular pathways, such as serotonin uptake inhibition in the case of (S)-fluoxetine .

Comparación Con Compuestos Similares

- 4-Chlorobenzotrifluoride

- 3-Fluorobenzotrifluoride

- 4-Bromobenzotrifluoride

- 4-(Trifluoromethyl)benzaldehyde

Comparison: 4-Fluorobenzotrifluoride is unique due to its specific fluorine substitution pattern, which imparts distinct chemical properties compared to its analogs. For instance, 4-Chlorobenzotrifluoride and 4-Bromobenzotrifluoride have different reactivity profiles due to the presence of chlorine and bromine atoms, respectively . These differences can influence the compound’s behavior in chemical reactions and its suitability for various applications.

Actividad Biológica

4-Fluorobenzotrifluoride (FBTF) is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry, materials science, and chemical biology. This article explores the biological activity of FBTF, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a fluorine atom and three trifluoromethyl groups attached to a benzene ring. Its unique electronic properties make it a valuable compound in organic synthesis and drug development.

The biological activity of FBTF is primarily attributed to its ability to interact with biological macromolecules. The presence of fluorine enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with proteins and nucleic acids. This interaction can modulate enzyme activity and receptor function, leading to various biological effects.

Key Mechanisms:

- Electrophilic Interactions : FBTF can act as an electrophile, forming stable complexes with nucleophiles such as thiols and amines found in proteins.

- Enzyme Modulation : By interacting with specific enzymes, FBTF may alter metabolic pathways, impacting cellular processes and potentially leading to therapeutic effects .

Biological Activity and Applications

FBTF has been investigated for its potential applications in drug discovery and development. Its unique structure allows for the design of novel therapeutic agents with enhanced stability and efficacy.

Case Studies:

- Medicinal Chemistry : Research indicates that fluorinated compounds like FBTF are increasingly used in pharmaceuticals due to their improved bioavailability and metabolic stability. A study highlighted the role of fluorinated aromatics in developing new drug candidates that target specific biological pathways .

- Chemical Biology : FBTF has been utilized in studies examining its effects on microbial metabolism. For instance, it was shown to induce the activity of specific enzymes involved in the degradation of aromatic compounds, suggesting potential applications in bioremediation .

- Material Science : Beyond biological applications, FBTF is also explored for its role in developing advanced materials due to its electronic properties, which could lead to innovations in polymer science.

Data Table: Summary of Biological Activity Studies

Propiedades

IUPAC Name |

1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNNAIWPDLRVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059951 | |

| Record name | 4-Fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-44-8 | |

| Record name | 4-Fluorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,4-tetrafluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic routes are commonly employed for incorporating 4-fluorobenzotrifluoride into more complex molecules?

A1: this compound serves as a versatile building block in organic synthesis. One common strategy involves its use as an electrophile in coupling reactions. For example, it can react with 3-amino-4-fluorophenol in the presence of a base to yield 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline, a key intermediate in the synthesis of flufenoxuron, a potent insecticide []. Additionally, it can undergo nucleophilic aromatic substitution with 2,2’-biphenol to produce 2,2’-bis(trifluoromethylphenoxy)biphenyl, a compound with potential applications in material science [].

Q2: How does the presence of both fluorine and trifluoromethyl groups on the benzene ring influence the reactivity of this compound?

A2: The electron-withdrawing nature of both the fluorine and trifluoromethyl substituents significantly impacts the reactivity of this compound. These groups deactivate the aromatic ring towards electrophilic aromatic substitution, making it less susceptible to attack by electrophiles. Conversely, they activate the ring towards nucleophilic aromatic substitution, facilitating reactions with nucleophiles []. This electronic influence plays a crucial role in designing synthetic strategies involving this compound.

Q3: What insights have NMR studies provided regarding the structural features and bonding characteristics of this compound?

A3: NMR spectroscopy, particularly 1H and 19F NMR, has been instrumental in elucidating the structure and bonding in this compound. Studies focusing on spin-spin coupling constants between fluorine nuclei on the side chain and those on the ring have provided valuable information about long-range coupling mechanisms []. Notably, the large magnitude of the coupling constant over six bonds (6JpF,CF) suggests a significant contribution from a σ-π mechanism. This understanding of coupling constants can be valuable in conformational analysis and structural studies of related compounds.

Q4: Has this compound been investigated as a potential substrate for microbial degradation, and what were the findings?

A4: Research has explored the biodegradation potential of this compound using Pseudomonas putida F1. Interestingly, this bacterium demonstrated the capability to defluorinate the compound, indicating a latent microbial potential to degrade trifluoromethylphenyl groups []. This discovery holds significant implications for the bioremediation of environments contaminated with fluorinated organic compounds, including those containing the trifluoromethylphenyl moiety, commonly found in pharmaceuticals and pesticides.

Q5: How can ultrafast electron diffraction (UED) contribute to our understanding of the structure and dynamics of this compound?

A5: UED studies have successfully aligned this compound using a linearly polarized laser []. This alignment allows researchers to differentiate between atomic pairs with equal distances based on their orientation (parallel or perpendicular) relative to the aligned axis. By cooling the molecules to extremely low temperatures (1 K), it becomes possible to resolve even more distances and angles through direct analysis of the diffraction patterns. This technique provides valuable insights into the three-dimensional structure and dynamic behavior of this compound in the gas phase.

Q6: What synthetic strategies have been employed to incorporate a tritium label into a this compound-containing molecule?

A6: Tritium labeling is crucial for developing radioligands used in pharmacological studies. Researchers successfully synthesized a tritium-labeled version of a fipronil-based GABA receptor probe incorporating a this compound moiety []. The synthesis involved a multi-step process, with a key step being the lithiation and subsequent iodination of a pyrazole intermediate. The final step involved reducing a diiodofiprole precursor with tritium gas, palladium on carbon catalyst, and triethylamine, yielding the desired tritium-labeled probe with high specific activity and radiochemical purity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.